sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate
Description
Thermogravimetric Analysis (TGA)
- Weight loss profiles differentiate loosely bound surface water from structural water. For example, adenosine 3′,5′-cyclic monophosphate sodium hydrates lose 2–5 water molecules between 25°C and 150°C.
- Dehydration kinetics : Heating at 250–350 K removes 4–10 water molecules within one second, as observed in similar nucleotide hydrates.
X-ray Crystallography
- Water occupancy sites : Structural studies of sodium phosphate hydrates (e.g., cAMPNa·5H2O) reveal water molecules occupying interstitial channels or coordinating sodium ions.
- Hydrogen-bond networks : Water mediates interactions between phosphate oxygens and hydroxyl groups, stabilizing the lattice. For instance, in AMP sodium salt hydrates, each sodium ion coordinates with 6–8 oxygen atoms from water and phosphate groups.
Hydration Variants
The exact hydration state of this compound depends on synthesis conditions and storage humidity. For example, analogous hydrates reversibly convert between forms (e.g., cAMPNa·4H2O ↔ cAMPNa·2H2O) without structural collapse.
Properties
IUPAC Name |
sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.Na.H2O/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;1H2/q;+1;/p-1/t3-,4-,5+,6+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBKMCKEQOCPM-WMUOJARJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)[O-])O)O)OP(=O)(O)O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)[O-])O)O)OP(=O)(O)O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NaO13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate is a complex phosphate derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₅NaO₈P
- Molecular Weight : 232.16 g/mol
- Phosphate Metabolism : This compound plays a role in cellular phosphate metabolism. It is involved in the synthesis and degradation of nucleotides and nucleic acids, influencing cellular energy transfer and signaling pathways.
- Enzyme Modulation : It acts as a substrate or inhibitor for various enzymes involved in metabolic pathways. For instance, it can affect the activity of kinases and phosphatases that are crucial for cellular signaling.
Pharmacokinetics
- Absorption : Sodium phosphate compounds are generally well absorbed in the gastrointestinal tract. The absorption mechanism involves active transport processes that facilitate the movement of sodium ions across cell membranes .
- Distribution : Once absorbed, it distributes through body fluids and tissues where it participates in biochemical processes.
- Excretion : The primary route of excretion is through the kidneys. The renal clearance of phosphates is influenced by dietary intake and hormonal regulation.
Study 1: Effects on Mineral Metabolism
A study investigated the effects of sodium phosphate on mineral metabolism in humans. Participants receiving sodium phosphate showed significant increases in serum phosphorus levels (mean peak 7.6 ± 0.1 mg/dl) and parathyroid hormone levels (mean peak 317 ± 19.5 pg/ml), indicating its role in calcium-phosphate homeostasis .
Study 2: Safety Profile in Animal Models
In animal studies assessing the safety profile of sodium phosphate solutions, various doses were administered to rats. Histological examinations revealed no unexpected findings compared to control groups, suggesting that sodium phosphate can be safely utilized at recommended dosages .
Comparative Analysis of Phosphate Compounds
| Compound | Molecular Weight (g/mol) | Biological Activity | Key Findings |
|---|---|---|---|
| Sodium Dihydrogen Phosphate | 119.98 | Involved in energy metabolism | Enhances renal absorption of phosphates |
| Sodium Phosphate | 141.96 | Modulates enzyme activity | Increases serum phosphorus levels |
| Sodium;[(2S,3S,4S,5R)-3,4-dihydroxy...] | 232.16 | Influences cellular signaling | Affects mineral metabolism significantly |
Chemical Reactions Analysis
Metabolic Pathway Involvement
F2,6BP is a key regulator of glycolysis and gluconeogenesis. It enhances the activity of phosphofructokinase-1 (PFK-1) , the rate-limiting enzyme of glycolysis, while inhibiting fructose-1,6-bisphosphatase (FBPase-1) , a gluconeogenic enzyme .
| Enzyme Interaction | Reaction Catalyzed | Effect of F2,6BP |
|---|---|---|
| Phosphofructokinase-1 (PFK-1) | Fructose 6-phosphate → Fructose 1,6-bisphosphate | Allosteric activation |
| Fructose-1,6-bisphosphatase-1 | Fructose 1,6-bisphosphate → Fructose 6-phosphate | Competitive inhibition |
The bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) synthesizes F2,6BP via kinase activity and degrades it via phosphatase activity .
Enzymatic Hydrolysis
F2,6BP undergoes hydrolysis through specific phosphatases, including fructose-2,6-bisphosphatase , yielding fructose 6-phosphate and inorganic phosphate (Pi) .
| Reaction | Conditions | Products |
|---|---|---|
| F2,6BP + H₂O → Fructose 6-phosphate + 2 Pi | pH 7.4, Mg²⁺/Mn²⁺ cofactors | Fructose 6-phosphate, phosphate |
This reaction is critical for switching cellular metabolism from glycolysis to gluconeogenesis under low-energy conditions .
Phosphorylation/Dephosphorylation
F2,6BP is synthesized via ATP-dependent phosphorylation of fructose 6-phosphate by PFKFB kinase :
Conversely, dephosphorylation by PFKFB phosphatase regenerates fructose 6-phosphate .
Chelation with Metal Ions
The phosphate groups in F2,6BP chelate divalent cations like Mg²⁺ and Mn²⁺, which stabilize its interaction with enzymes such as PFK-1 .
| Metal Ion | Binding Site | Role |
|---|---|---|
| Mg²⁺ | β-phosphate of F2,6BP | Facilitates enzyme-substrate binding |
| Mn²⁺ | α-phosphate of F2,6BP | Enhances catalytic efficiency |
Acid/Base-Catalyzed Reactions
Under acidic conditions (pH < 4), F2,6BP undergoes non-enzymatic hydrolysis of its phosphoester bonds, yielding fructose and free phosphate. In alkaline environments (pH > 9), the compound remains stable but may form complexes with sodium ions due to its salt form .
Stability in Aqueous Solutions
As a hydrate, the compound exhibits high solubility in water (~50 mg/mL at 25°C). Degradation occurs via:
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound shares a sugar-phosphate backbone with nucleotides and their analogs. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations :
- Backbone Variations : While all compounds feature an oxolane or deoxyribose-like ring, substituents (e.g., purine, pyrimidine, halogens) dictate functional specificity. The target compound lacks a nucleobase, distinguishing it from nucleotide analogs .
- Phosphorylation Patterns : The sodium hydrogen phosphate group in the target compound contrasts with the diphosphate in FADH₂ or polymeric phosphate chains in other analogs .
- Biological Implications: Halogenation (Br, I) in analogs enhances DNA interaction, while methylsulfanyl or amino groups in purine derivatives modulate kinase inhibition .
Quantitative Similarity Assessment
Similarity indexing methods, such as the Tanimoto coefficient , quantify structural overlap. For example:
- reports ~70% similarity between aglaithioduline and SAHA (a histone deacetylase inhibitor) using fingerprint-based analysis .
- The target compound’s lack of a nucleobase would reduce its similarity to purine/pyrimidine analogs (<50% by Tanimoto metrics), aligning with the "similar property principle" for activity prediction .
Cross-Reactivity and Assay Performance
Cross-reactivity in immunoassays () is influenced by shared phosphate or hydroxyl motifs. For instance:
- The sodium hydrogen phosphate group may cause cross-reactivity in assays targeting phosphorylated metabolites, despite differences in the core structure .
- Halogenated analogs (e.g., bromo/iodo derivatives) exhibit lower cross-reactivity due to steric and electronic effects .
Research Findings and Implications
Pharmacokinetic and Physicochemical Properties
Challenges in Similarity-Based Drug Design
- For example, minor substituent changes (e.g., methylsulfanyl to amino groups) can drastically alter kinase inhibition profiles .
- Stereochemical Sensitivity : The 2S,3S,4S,5R configuration in the target compound may limit its utility in systems requiring enantioselective recognition .
Preparation Methods
Bifunctional Kinase/Phosphatase Systems
The compound is synthesized via 6-phosphofructo-2-kinase (PFK-2) , which catalyzes the transfer of a phosphate group from ATP to fructose-6-phosphate (F6P) at the C2 position. Key steps include:
-
Substrate Preparation : F6P (1–10 mM) is generated from glucose or fructose using hexokinase/glucokinase and glucose-6-phosphate isomerase.
-
ATP-Regeneration Systems : Co-factors like acetyl phosphate or phosphoenolpyruvate are used with acetate/pyruvate kinase to maintain ATP levels, enabling high yields (70–90%).
-
Reaction Conditions :
Table 1: Enzymatic Synthesis Parameters
Hydrolysis of Cyclic Phosphates
Fructose-1,2-cyclic phosphate intermediates (e.g., FCP) are hydrolyzed under mild alkaline conditions (pH 8–9) to yield the target compound. This method avoids harsh reagents but requires rigorous purification to remove byproducts.
Chemical Synthesis
Phosphorylation via Carbodiimide Coupling
Dicyclohexylcarbodiimide (DCC) mediates phosphorylation of fructose derivatives in anhydrous pyridine:
-
Substrate : Fructose-1,6-bisphosphate (FDP) or protected fructose analogs.
-
Phosphorylating Agent : Phosphoric acid or its derivatives.
-
Cyclization : Forms fructose-1,2-cyclic phosphate, followed by selective hydrolysis to yield the C2-phosphorylated product.
Key Challenges :
Industrial-Scale Processes
Large-scale production involves:
-
Fermentation : Microbes (e.g., Saccharomyces cerevisiae) produce fructose phosphates, which are extracted and purified.
-
Ion-Exchange Chromatography : DEAE-Sepharose or Dowex resins separate phosphorylated intermediates.
-
Crystallization : Zinc or sodium salts precipitate the product, followed by lyophilization.
Table 2: Industrial Synthesis Metrics
| Step | Method/Agent | Purity |
|---|---|---|
| Extraction | Ethanol precipitation | 60–75% |
| Purification | DEAE-Sepharose | >95% |
| Final Crystallization | Zinc acetate | 99% (lyophilized) |
Purification and Characterization
Zinc Salt Precipitation
Zinc chloride (0.5–2 equivalents) selectively precipitates impurities (e.g., F6P, ADP) at pH 4–5. The target compound is then precipitated at pH 7–8 with additional Zn²⁺, achieving >95% purity.
Q & A
Q. How can researchers confirm the hydrate form of this compound during synthesis?
Methodological Answer: The hydrate form can be validated using thermogravimetric analysis (TGA) to detect mass loss corresponding to water release (typically ~100–150°C). Karl Fischer titration is also critical for quantifying water content precisely. For sodium phosphate hydrates (e.g., Na₂HPO₄·nH₂O), the stoichiometry of water molecules is sensitive to storage conditions, so controlled humidity during synthesis and characterization is essential .
Q. What analytical techniques are recommended for structural elucidation?
Methodological Answer: High-resolution NMR (¹H, ¹³C, ³¹P) is indispensable for confirming stereochemistry and phosphorylation sites. For example, ³¹P NMR can resolve phosphate group environments. Pair this with mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Crystallography (X-ray or cryo-EM) may be used if single crystals are obtainable, though hydrates often form amorphous solids .
Q. How should this compound be handled to prevent degradation?
Methodological Answer: Store lyophilized samples under inert gas (argon) at –20°C to minimize hydrolysis of phosphate groups. In solution, use pH-stable buffers (e.g., Tris or HEPES) and avoid divalent cations (Mg²⁺, Ca²⁺) that may precipitate the compound. For long-term storage, lyophilize in aliquots and confirm stability via HPLC .
Advanced Research Questions
Q. How can computational tools resolve conformational dynamics of this compound?
Methodological Answer: Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model the compound’s flexibility in aqueous environments. UCSF Chimera’s Multiscale extension is useful for visualizing interactions with larger complexes (e.g., enzymes). Pair simulations with experimental data (e.g., NMR-derived distance restraints) to validate predicted conformations .
Q. What strategies address contradictory data in receptor binding assays?
Methodological Answer: If binding affinities vary across studies, consider:
- Receptor Isoforms: Test against purified receptor subtypes (e.g., P2Y₁ vs. P2Y₁₂) to rule out isoform-specific effects.
- Hydration State: Ensure the compound’s hydrate form is consistent, as water molecules may participate in binding pockets.
- Orthogonal Assays: Combine surface plasmon resonance (SPR) with fluorescence polarization to cross-validate kinetics .
Q. How can researchers investigate its role in enzymatic pathways (e.g., nucleotide biosynthesis)?
Methodological Answer: Use isotopic labeling (e.g., ¹³C-glucose) in tracer studies to track incorporation into downstream metabolites. Pair with LC-MS/MS for quantification. For in vitro enzyme assays (e.g., kinase/phosphatase activity), optimize reaction conditions using phosphate-free buffers to avoid background interference. Control for off-target effects with competitive inhibitors .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Controls: Monitor reaction intermediates via inline FTIR or Raman spectroscopy.
- Purification: Use ion-exchange chromatography to isolate the compound from unreacted starting materials (e.g., adenosine derivatives).
- QC Metrics: Establish acceptance criteria for purity (>98% by HPLC), phosphate content (ICP-OES), and water content (TGA) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported phosphorylation kinetics?
Methodological Answer: Variations may arise from:
- Buffer Composition: Phosphate buffers can alter reaction equilibria; substitute with non-phosphate buffers (e.g., MOPS).
- Metal Cofactors: Test Mg²⁺/Mn²⁺ concentrations systematically, as these ions modulate kinase activity.
- Temperature Gradients: Use a thermostatted reaction chamber to ensure consistent conditions .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Quality Control
| Parameter | Technique | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥98% | |
| Phosphate Content | ICP-OES | 1:1 molar ratio to sodium | |
| Hydration Stoichiometry | TGA/Karl Fischer | 1–2 H₂O molecules |
Q. Table 2. Common Artifacts in Synthesis
| Artifact | Source | Mitigation Strategy |
|---|---|---|
| Hydrolysis products | Aqueous storage at high pH | Lyophilize immediately post-synthesis |
| Sodium adducts | Excess Na⁺ in reaction mixture | Dialysis against ammonium acetate |
| Oxidative degradation | Exposure to light/oxygen | Use amber vials and argon overlay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
